

Application Notes and Protocols: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-nitropyridin-2-ol

Cat. No.: B1283039

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of 4-amino-3-nitropyridine, a valuable intermediate in medicinal chemistry and organic synthesis.^[1] The primary method described is the nitration of 4-aminopyridine. This compound serves as a crucial building block for the development of various pharmaceutical agents and novel dye molecules.^[1] The protocols outlined below are based on established laboratory procedures.

Note on Product Nomenclature: The request specified the synthesis of **4-Amino-3-nitropyridin-2-ol**. However, the direct synthesis from 4-aminopyridine predominantly yields 4-amino-3-nitropyridine. The formation of a hydroxyl group at the 2-position would require a multi-step synthetic pathway, likely involving a different starting material or additional reaction steps beyond simple nitration. This document focuses on the well-documented synthesis of 4-amino-3-nitropyridine.

Data Presentation

Table 1: Summary of Reaction Conditions for the Nitration of 4-Aminopyridine

Parameter	Value	Reference
Starting Material	4-Aminopyridine	[1] [2]
Reagents	Concentrated Sulfuric Acid, Fuming Nitric Acid	[1] [2]
Reaction Temperature	0-10°C (addition), 90°C (heating)	[1] [2]
Reaction Time	5 hours (initial stirring), 3 hours (heating), overnight (final stirring)	[1] [2]
Product	4-Amino-3-nitropyridine	[1] [2]
Yield	70-80%	[1] [2]
Appearance	Yellow solid	[2]
Molecular Formula	C5H5N3O2	[3] [4] [5]
Molecular Weight	139.11 g/mol	[4] [5] [6]
Melting Point	203-207 °C	[3] [6]

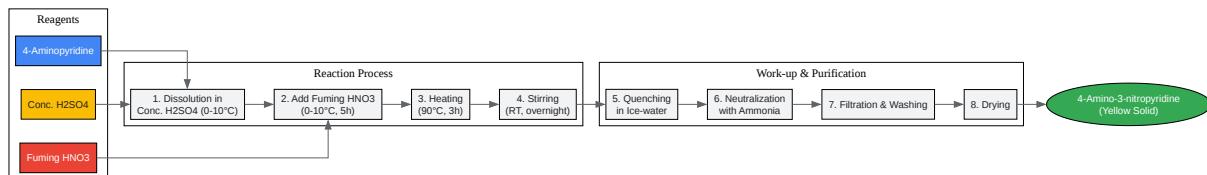
Experimental Protocols

Synthesis of 4-Amino-3-nitropyridine

This protocol details the nitration of 4-aminopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

- 4-Aminopyridine (5.0 g, 53.2 mmol)
- Concentrated Sulfuric Acid (20 mL)
- Fuming Nitric Acid (2.5 mL, 55.3 mmol)
- Ice-water bath


- Ammonia solution
- Standard laboratory glassware
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 4-aminopyridine (5.0 g, 53.2 mmol) in concentrated sulfuric acid (20 mL) under cooling in an ice-water bath.[1][2]
- While maintaining the temperature below 10°C, slowly add fuming nitric acid (2.5 mL) dropwise to the solution.[1][2]
- After the addition is complete, continue to stir the reaction mixture at a temperature between 0-10°C for 5 hours.[2]
- Allow the mixture to warm to room temperature and then heat it to 90°C for 3 hours.[1][2]
- After the heating phase, let the reaction mixture cool to room temperature and stir overnight. [1][2]
- Carefully pour the reaction mixture into an ice-water mixture.[1][2]
- Neutralize the solution by adding ammonia until a yellow precipitate forms.[1][2]
- Collect the yellow precipitate by filtration, wash with water, and dry under reduced pressure to obtain 4-amino-3-nitropyridine.[2]

Mandatory Visualization

Experimental Workflow for the Synthesis of 4-Amino-3-nitropyridine

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-Amino-3-nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-氨基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1283039#synthesis-of-4-amino-3-nitropyridin-2-ol-from-4-aminopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com